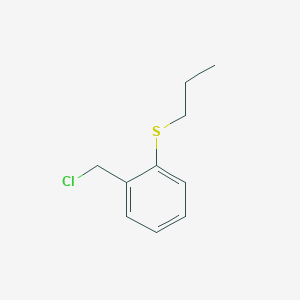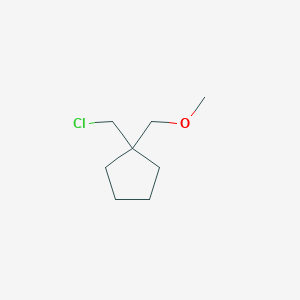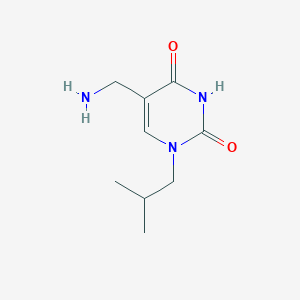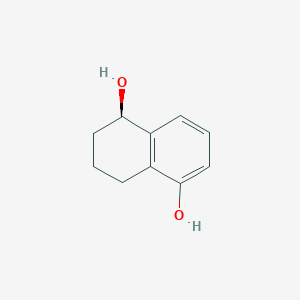
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with hydroxyl groups at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,5-dihydroxynaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate oxidative stress pathways and enzyme activities, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups but lacks the tetrahydronaphthalene core, leading to different chemical and biological properties.
Naphthalene-1,5-diol: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.
Uniqueness: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a tetrahydronaphthalene core
Propriétés
Numéro CAS |
201655-80-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m1/s1 |
Clé InChI |
MYIDTCFDQGAVFL-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC=C2)O)O |
SMILES canonique |
C1CC(C2=C(C1)C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
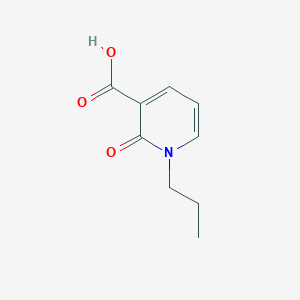
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
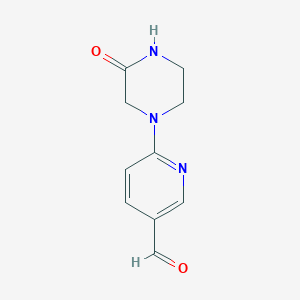
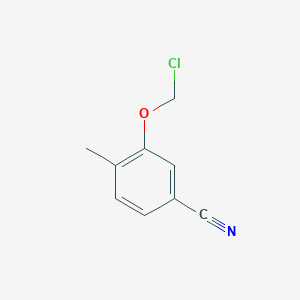

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
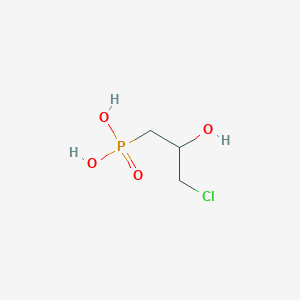
amine](/img/structure/B13189115.png)
